molecular formula C14H15N3O2S B2630629 4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034399-62-5

4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2630629
CAS No.: 2034399-62-5
M. Wt: 289.35
InChI Key: XJTMPXOCXQFKDS-UHFFFAOYSA-N
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Description

4-{[1-(Thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is a synthetic heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. Its molecular structure integrates a pyrimidine ring, a key pharmacophore in many therapeutics, linked via an ether bridge to a piperidine moiety that is functionalized with a thiophene-3-carbonyl group. This specific architecture is characteristic of scaffolds developed to target enzymatic processes and receptor interactions. Compounds featuring piperidine-substituted heterocyclic cores, similar to this one, have demonstrated significant potential in pharmaceutical research. For instance, closely related piperidinyl-thiophene-pyrimidine derivatives have been extensively explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, showing enhanced efficacy against drug-resistant viral strains . The incorporation of the thiophene ring is a common strategy in drug design to improve binding affinity and optimize pharmacokinetic properties. Furthermore, such hybrid molecules are valuable intermediates in the synthesis of more complex biologically active molecules, allowing for exploration in areas like oncology and immunology. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly marked as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

(3-pyrimidin-4-yloxypiperidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(11-4-7-20-9-11)17-6-1-2-12(8-17)19-13-3-5-15-10-16-13/h3-5,7,9-10,12H,1-2,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTMPXOCXQFKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

BK76128: 3-Chloro-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine
  • Core Structure : Pyridine (vs. pyrimidine in the target compound).
  • Substituents :
    • Pyrrolidin (5-membered ring) vs. piperidin (6-membered ring) in the target compound.
    • Chlorine atom at the 3-position (electron-withdrawing) vs. unsubstituted pyrimidine in the target.
  • Chlorine substitution could lower electron density in the pyridine ring, altering reactivity or solubility compared to the pyrimidine core .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
  • Core Structure: Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine.
  • Substituents: Phenyl group at the 3-position of the pyrazole ring. No piperidine or thiophene-carbonyl moiety.
  • Implications: The fused thieno-pyrimidine system increases planarity, which may improve intercalation with biological targets like DNA or enzymes. The absence of a flexible piperidine linker could limit conformational adaptability compared to the target compound .

Physicochemical and Electronic Properties

Property Target Compound BK76128 4-(3-Phenyl-...)thieno-pyrimidine
Molecular Formula C₁₄H₁₄N₃O₂S (inferred) C₁₄H₁₃ClN₂O₂S C₁₇H₁₂N₆S
Molecular Weight ~308.34 g/mol (estimated) 308.78 g/mol 332.38 g/mol
Key Functional Groups Piperidin-ether, thiophene-carbonyl Pyrrolidin-ether, chlorine, thiophene-carbonyl Fused thieno-pyrimidine, pyrazole-phenyl
Solubility (Predicted) Moderate (polar ether and carbonyl) Low (chlorine increases hydrophobicity) Low (planar fused rings)
  • Analysis :
    • The target compound’s ether linkage and thiophene-carbonyl group may enhance water solubility compared to BK76128’s chlorinated pyridine.
    • The fused-ring analogue’s planar structure likely reduces solubility but improves stacking interactions .

Biological Activity

4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C14H16N4O2S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This structure includes a pyrimidine core linked to a thiophene moiety through a piperidine ring, which is crucial for its biological interactions.

Biological Activity Overview

Research has indicated that 4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine exhibits various biological activities, including:

  • Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against flavivirus infections. Its mechanism involves inhibition of viral replication pathways.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes.
  • Anticancer Potential : Some derivatives related to this compound have demonstrated cytotoxic effects against cancer cell lines.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of PI3K pathways, which are critical in cellular signaling and cancer progression. For example, related compounds have shown IC50 values indicating effective inhibition of PI3Kδ and PI3Kβ in vitro studies .
  • Modulation of Inflammatory Pathways : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators like prostaglandins, thus alleviating inflammation .

Antiviral Studies

A study highlighted the effectiveness of similar thiophene derivatives against flavivirus infections. The compounds were assessed for their ability to inhibit viral replication in vitro, demonstrating significant antiviral activity with IC50 values in the low micromolar range.

CompoundIC50 (µM)Target
4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine1.0PI3Kδ
Related Thiophene Derivative3.1PI3Kβ

Anti-inflammatory Studies

In another study focusing on anti-inflammatory properties, the compound was tested against COX-1 and COX-2 enzymes. The results indicated a marked reduction in enzyme activity compared to standard anti-inflammatory drugs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine0.04 ± 0.010.04 ± 0.02
Celecoxib (Standard)0.04 ± 0.010.04 ± 0.01

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